molecular formula C24F3H28N1O1 B068826 Chromoionophore IX CAS No. 192190-91-3

Chromoionophore IX

Cat. No.: B068826
CAS No.: 192190-91-3
M. Wt: 403.5 g/mol
InChI Key: HVWDIHBWRAWRHS-BQYQJAHWSA-N
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Biological Activity

Chromoionophore IX (CIX) is a synthetic fluorescent compound that has garnered attention for its potential applications in sensing technologies, particularly in the detection of alcohols and ions. This article explores the biological activity of CIX, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a chromophoric moiety that enables fluorescence. The compound is synthesized through the condensation of 4-dibutylaminobenzaldehyde with 4-trifluoroacetylbenzaldehyde, resulting in a compound that exhibits distinct optical properties depending on its environment and interactions with various ions or molecules .

Mechanism of Action:

  • Fluorescence Modulation: CIX's fluorescence can be modulated by the presence of specific ions, such as alcohols. This property allows it to serve as a sensitive optical sensor for detecting these substances in various matrices .
  • Ion Selectivity: The compound exhibits selectivity towards certain ions, which is crucial for its application in ion-selective membranes and sensors. This selectivity is influenced by the chemical environment and the presence of plasticizers in the membrane matrix .

Applications in Sensing Technologies

This compound has been utilized in various sensing applications due to its fluorescence properties and ion selectivity. Notable applications include:

  • Alcohol Detection:
    • CIX has been incorporated into thin-film sensors for the detection of methanol, ethanol, and 2-propanol in both gas and liquid phases. The sensors demonstrate high sensitivity and specificity towards these alcohols, making them suitable for environmental monitoring and safety applications .
  • Ion-Selective Membranes:
    • The compound is used in the fabrication of ion-selective membranes (ISMs) that can detect specific ions like potassium and calcium. These membranes leverage the fluorescence properties of CIX to provide quantitative measurements of ion concentrations .

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound, revealing significant insights into its performance and efficacy.

Table 1: Summary of Research Findings

Study ReferenceApplicationFindings
Mohr et al. (2022) Alcohol DetectionDeveloped optical sensors using CIX; demonstrated effective detection of alcohols with high sensitivity.
KTH Research Group Ion SelectivityEvaluated cytotoxicity of ISMs; found that CIX-based membranes exhibited acceptable biocompatibility with minimal cytotoxic effects on human cell lines.
PMC Article (2022) Fluorescent SensorsReported improvements in selectivity for ion detection using CIX; highlighted its role in enhancing sensor performance through fluorescence modulation.

Case Studies

Case Study 1: Development of Alcohol Sensors
In a recent study by Mohr et al., this compound was integrated into a poly(vinyl chloride) membrane to create a sensor for detecting alcohol vapors. The sensor demonstrated rapid response times and high selectivity for methanol, ethanol, and 2-propanol, indicating its potential for real-time monitoring applications in industrial settings.

Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity study conducted by a research group at KTH assessed the biocompatibility of CIX-based ISMs on human dermal fibroblasts (HDF). The results indicated that while some ionophores exhibited cytotoxic effects, CIX demonstrated low toxicity levels, making it suitable for biomedical applications where cell compatibility is crucial .

Properties

IUPAC Name

1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWDIHBWRAWRHS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421749
Record name Chromoionophore IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-91-3
Record name Chromoionophore IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How compatible is Chromoionophore IX with ethyl cellulose as a material for thin-film sensor fabrication?

A3: The research indicates positive material compatibility between this compound and ethyl cellulose []. The study successfully fabricated thin-film sensors by dissolving this compound in ethyl cellulose and then depositing this solution onto glass slides via spin-coating []. This successful fabrication suggests that this compound demonstrates sufficient solubility and stability in ethyl cellulose to form a homogenous and functional sensing layer.

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